molecular formula C9H12N2 B12042700 4-(2-Dimethylamino-vinyl)pyridine

4-(2-Dimethylamino-vinyl)pyridine

Cat. No.: B12042700
M. Wt: 148.20 g/mol
InChI Key: OWVFJYJLBSWYII-VMPITWQZSA-N
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Description

4-(2-Dimethylamino-vinyl)pyridine is an organic compound with the molecular formula C₉H₁₂N₂ It is a derivative of pyridine, characterized by the presence of a dimethylamino group attached to a vinyl group, which in turn is bonded to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Dimethylamino-vinyl)pyridine typically involves the reaction of 4-vinylpyridine with dimethylamine. One common method includes the following steps:

    Starting Materials: 4-vinylpyridine and dimethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions.

    Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent quality and yield.

    Optimization: Parameters such as temperature, pressure, and reactant concentrations are optimized for maximum efficiency.

    Purification: The product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Dimethylamino-vinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(2-Dimethylamino-vinyl)pyridine is widely used as a catalyst in organic synthesis. Its ability to activate nucleophiles makes it valuable in reactions such as esterifications, acylations, and alkylations.

Biology

In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in the development of pharmaceuticals targeting various diseases.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications, including as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique chemical properties contribute to the development of materials with specific functionalities.

Mechanism of Action

The mechanism by which 4-(2-Dimethylamino-vinyl)pyridine exerts its effects involves the activation of nucleophiles through resonance stabilization. The dimethylamino group donates electron density to the pyridine ring, enhancing its nucleophilicity. This activation facilitates various chemical reactions, making the compound a versatile catalyst.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A well-known nucleophilic catalyst used in similar reactions.

    4-Aminopyridine: Another pyridine derivative with different reactivity and applications.

    4-Methylpyridine: A simpler derivative with distinct chemical properties.

Uniqueness

4-(2-Dimethylamino-vinyl)pyridine is unique due to the presence of both a dimethylamino group and a vinyl group, which confer distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-pyridin-4-ylethenamine

InChI

InChI=1S/C9H12N2/c1-11(2)8-5-9-3-6-10-7-4-9/h3-8H,1-2H3/b8-5+

InChI Key

OWVFJYJLBSWYII-VMPITWQZSA-N

Isomeric SMILES

CN(C)/C=C/C1=CC=NC=C1

Canonical SMILES

CN(C)C=CC1=CC=NC=C1

Origin of Product

United States

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